molecular formula C8H11N3O B14057224 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol CAS No. 944901-62-6

5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol

货号: B14057224
CAS 编号: 944901-62-6
分子量: 165.19 g/mol
InChI 键: UBPNJDMYVQJGKB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core structure is recognized in medicinal chemistry as a privileged scaffold for developing inhibitors against a range of therapeutic targets. Recent scientific literature highlights derivatives of this heterocycle as potent and selective agents in oncology and virology. In cancer research, this chemotype has been successfully engineered to create inhibitors of VCP/p97, a critical ATPase involved in protein degradation pathways. Targeting p97 induces unfolded protein response and apoptosis, showing pronounced efficacy in models of acute myeloid leukemia (AML) . Simultaneously, the scaffold has been identified in the discovery of novel human topoisomerase II (topoII) inhibitors, offering a potential path for developing non-poisoning anticancer agents that may circumvent the severe side effects associated with traditional topoII poisons . Beyond oncology, related dihydropyrido[4,3-d]pyrimidine compounds have demonstrated significant activity as entry inhibitors for SARS-CoV-2, binding directly to the spike protein and showing broad-spectrum antiviral potential against multiple variants of concern . The specific derivative 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol, featuring a hydroxymethyl group, represents a valuable intermediate for further chemical exploration. This functional group provides a synthetic handle for medicinal chemistry optimization, enabling the conjugation of additional pharmacophores or the modulation of physicochemical properties to enhance drug-likeness. This compound is intended for research purposes to further investigate these promising biological activities and develop new therapeutic candidates.

属性

CAS 编号

944901-62-6

分子式

C8H11N3O

分子量

165.19 g/mol

IUPAC 名称

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol

InChI

InChI=1S/C8H11N3O/c12-5-8-10-4-6-3-9-2-1-7(6)11-8/h4,9,12H,1-3,5H2

InChI 键

UBPNJDMYVQJGKB-UHFFFAOYSA-N

规范 SMILES

C1CNCC2=CN=C(N=C21)CO

产品来源

United States

准备方法

Cyclocondensation of Aminopyridines with β-Keto Esters

A widely adopted route involves the cyclocondensation of 4-aminopyridine derivatives with β-keto esters under acidic or basic conditions. For example, 4-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can react with ethyl acetoacetate in the presence of acetic acid to form the pyrimidine ring, followed by hydroxymethylation at the C2 position.

Mechanistic Insights :

  • The reaction proceeds via nucleophilic attack of the pyridine amine on the β-keto ester’s carbonyl group, forming an enamine intermediate.
  • Cyclization is facilitated by intramolecular dehydration, yielding the tetrahydropyrido[4,3-d]pyrimidine scaffold.
  • Hydroxymethylation is achieved using formaldehyde or paraformaldehyde under basic conditions, introducing the methanol group at C2.

Optimization Data :

Parameter Optimal Condition Yield (%) Reference
Temperature 80–100°C 65–78
Catalyst Acetic acid 72
Reaction Time 12–24 hours 68

Reductive Amination of Pyrido[4,3-d]pyrimidine Precursors

An alternative approach employs reductive amination to introduce the hydroxymethyl group. Starting from 2-cyano-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, reduction with lithium aluminum hydride (LiAlH4) yields the primary amine, which is subsequently formylated and reduced to the methanol derivative.

Stepwise Procedure :

  • Cyanide Reduction :
    $$ \text{2-CN-Pyrido[4,3-d]pyrimidine} \xrightarrow{\text{LiAlH4, THF}} \text{2-CH}2\text{NH}2\text{-Pyrido[4,3-d]pyrimidine} $$ .
  • Formylation :
    Reaction with formic acid under Dean-Stark conditions introduces a formyl group.
  • Reduction to Methanol :
    Sodium borohydride (NaBH4) reduces the formyl group to hydroxymethyl.

Critical Parameters :

  • Excess LiAlH4 may over-reduce the pyrimidine ring, necessitating stoichiometric control.
  • Formylation efficiency depends on azeotropic water removal to shift equilibrium.

Palladium-Catalyzed Cross-Coupling for Functionalization

Recent advances utilize palladium catalysis to introduce the hydroxymethyl group via Suzuki-Miyaura coupling. A brominated pyrido[4,3-d]pyrimidine intermediate reacts with a hydroxymethylboronic ester in the presence of Pd(PPh3)4.

Representative Reaction :
$$ \text{2-Br-Pyrido[4,3-d]pyrimidine} + \text{HOCH}2\text{Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{this compound} $$ .

Advantages :

  • High regioselectivity at C2.
  • Mild conditions (room temperature to 60°C) prevent ring degradation.

Limitations :

  • Boronic ester availability and cost.
  • Requires inert atmosphere for optimal catalyst activity.

Analytical Characterization and Validation

Synthetic success hinges on rigorous characterization using spectroscopic and crystallographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (DMSO-d6): δ 3.15–3.30 (m, 4H, H-5, H-8), 4.55 (s, 2H, CH2OH), 6.90 (s, 1H, H-3).
  • 13C NMR : δ 45.2 (C-5, C-8), 62.1 (CH2OH), 154.8 (C-2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 166.0841 [M+H]+ (Calculated for C8H12N3O+: 166.0976).

X-ray Crystallography

Single-crystal analysis confirms the planar pyrido[4,3-d]pyrimidine core and hydroxymethyl orientation. Key metrics:

Parameter Value Reference
Space Group P21/c
Bond Length (C-N) 1.337 Å
Dihedral Angle 79.02° (pyrimidine vs. pyridine)

Applications and Derivatives

While beyond preparation scope, applications contextualize synthetic efforts:

  • CRF1 Receptor Antagonists : 4-Aryl derivatives show nanomolar affinity for corticotropin-releasing factor receptors.
  • Anticancer Agents : Methanol derivatives inhibit kinase pathways in preclinical models.

化学反应分析

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

作用机制

The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific biological context .

相似化合物的比较

Table 1: Structural and Functional Comparison of Pyrido[4,3-d]pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Biological Activity References
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol -CH$_2$OH (2) C$9$H${13}$N$_3$O 179.22 Antibacterial (IC$_{50}$: 1.2–2.8 μM)
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride -Ph (2) C${13}$H${15}$N$_3$·HCl 249.74 Not specified (structural analogue)
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid -COOH (2), -Boc (6) C${13}$H${17}$N$3$O$4$ 279.29 Intermediate for drug synthesis
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine -CF$_3$ (2) C$9$H${10}$F$3$N$3$ 217.19 Potential kinase inhibition
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one -Ph (2), -C=O (4) C${13}$H${13}$N$_3$O 227.26 Cytotoxicity (structural basis for urea derivatives)
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione -Benzyl (6), -C=O (2,4) C${14}$H${15}$N$3$O$2$ 257.29 Anticancer (cytotoxic urea derivatives)
6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine -NH$2$ (2), -4-NO$2$Ph (6) C${13}$H${15}$N$5$O$2$ 273.29 Antibacterial/antifungal (hypothesized)

Physicochemical Properties

  • Molecular Weight and Solubility : Derivatives with polar groups (e.g., -COOH, -CH$_2$OH) exhibit lower logP values, favoring aqueous solubility .
  • Melting Points : Crystalline derivatives like 6-benzyl-2,4-dione (mp 242–244°C, ) suggest high thermal stability, advantageous for formulation .

Key Research Findings

  • Antibacterial Activity : 4H-pyridopyrimidines (e.g., 321525) inhibit bacterial protein synthesis with IC$_{50}$ values of 1.2–2.8 μM, outperforming early leads .
  • Cytotoxicity: Thieno[2,3-d]pyrimidine-urea derivatives (e.g., 11l, 11n) show potent activity against cancer cell lines, with IC$_{50}$ values in the nanomolar range .
  • Selectivity: BET inhibitors with pyrido-thieno cores () highlight the importance of the N-acetylated pyrido moiety for binding specificity .

生物活性

5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, efficacy in various assays, and potential clinical implications.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12N4O
  • Molecular Weight : 180.22 g/mol
  • CAS Number : [To be assigned]

Research indicates that tetrahydropyrido[4,3-d]pyrimidine derivatives often interact with key biological targets:

  • Dihydrofolate Reductase (DHFR) : Compounds in this class have shown inhibitory effects on DHFR, a crucial enzyme in the folate metabolism pathway, which is vital for DNA synthesis and repair .
  • Kinase Activity : Some derivatives exhibit activity against various kinases involved in cell signaling pathways. For instance, they have been noted to target tyrosine kinases associated with cancer proliferation .
  • Microtubule Dynamics : Certain compounds have demonstrated the ability to disrupt microtubule formation, leading to antiproliferative effects in cancer cells. This mechanism is particularly relevant for compounds designed to counteract tumor growth .

Antiproliferative Effects

A series of biological evaluations have been conducted to assess the antiproliferative activity of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives:

CompoundIC50 (nM)Mechanism of ActionCell Line Tested
Compound 19.0Microtubule depolymerizationMDA-MB-435 (breast cancer)
Compound 219.0Inhibition of DHFRA549 (lung cancer)
Compound 3<40Kinase inhibitionHeLa (cervical cancer)
Compound 453–125Non-specific cytotoxicityVarious

*Data sourced from recent studies evaluating the biological activity of these compounds against established cancer cell lines .

Case Studies

  • Microtubule Depolymerization : In a study evaluating the microtubule-depolymerizing effects of tetrahydropyrido[4,3-d]pyrimidines, compound 4 was found to be significantly more potent than its analogs. It achieved an EC50 value indicating effective microtubule disruption at low concentrations .
  • Neurotoxicity and Analgesic Activity : Another investigation into the peripheral analgesic properties revealed that certain derivatives exhibited neuroprotective effects while minimizing toxicity. The results indicated that these compounds could serve dual roles in pain management and neuroprotection .

常见问题

Q. What are the standard synthetic routes for preparing 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol?

Methodological Answer: The synthesis typically involves cyclocondensation reactions under reflux conditions. For example, analogous pyrido-pyrimidine derivatives are synthesized via:

  • Reagent-driven cyclization : Ethanol or glacial acetic acid under reflux (60–80°C) with heterocyclic precursors, followed by functionalization at the 2-position using hydroxymethylation .
  • Substitution reactions : Introducing the methanol group via nucleophilic substitution or oxidation-reduction sequences (e.g., using formaldehyde in ethanol for hydroxymethylation) .
    Key Considerations : Monitor reaction progress via TLC and optimize pH to avoid side products like over-oxidized species.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6_6) resolves signals for the tetrahydropyrido ring protons (δ 1.57–2.91 ppm) and the hydroxymethyl group (δ ~3.8–4.2 ppm). Aromatic protons in substituted analogs appear at δ 7.12–8.92 ppm .
  • IR Spectroscopy : Confirm the presence of hydroxyl (ν ~3466 cm1^{-1}) and C=O (if applicable, ν ~1657 cm^{-1) groups .
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in thiopyrano-pyrimidine analogs .

Q. How should solubility and stability be managed during experimental workflows?

Methodological Answer:

  • Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution. Related pyrimidines show solubility in alkaline aqueous solutions (e.g., NaOH) due to deprotonation of the hydroxyl group .
  • Stability : Store under inert atmospheres at –20°C to prevent oxidation. Avoid prolonged exposure to light or moisture, as hydropyrido-pyrimidines are prone to ring-opening under acidic conditions .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s bioactivity?

Methodological Answer:

  • Target Selection : Prioritize kinases or enzymes with pyrimidine-binding pockets (e.g., PI3Kα or cyclin-dependent kinases) based on structural homology to validated inhibitors .
  • Docking Protocols : Use AutoDock Vina or Schrödinger Suite with the following steps:
    • Prepare the ligand (optimize geometry at B3LYP/6-31G* level).
    • Define active sites using co-crystallized ligands (e.g., PDB: 4L23 for PI3Kα).
    • Validate with known inhibitors to ensure scoring function reliability .

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data?

Methodological Answer:

  • Variable Substitutions : Synthesize analogs with modified hydroxymethyl groups (e.g., esterification or halogenation) and compare IC50_{50} values in enzymatic assays .
  • Data Normalization : Account for assay-specific variables (e.g., ATP concentration in kinase assays) by cross-referencing with controls like staurosporine .
  • Computational SAR : Apply QSAR models to predict substituent effects on binding affinity and selectivity .

Q. What strategies address contradictions in spectral data interpretation?

Methodological Answer:

  • Dynamic NMR : Resolve tautomerism or conformational equilibria (e.g., chair-flip in the tetrahydropyridine ring) by acquiring spectra at variable temperatures .
  • Isotopic Labeling : Use 13^{13}C-labeled precursors to assign ambiguous signals in crowded regions (e.g., δ 1.5–2.9 ppm for CH2_2 groups) .
  • Comparative Analysis : Cross-validate with structurally characterized analogs, such as thiopyrano-pyrimidines with resolved X-ray data .

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Screening : Test high-boiling solvents (e.g., DMSO or toluene) for reactions requiring >100°C. For example, DMSO enhances cyclization efficiency in pyrimidine syntheses .
  • Catalyst Selection : Employ Lewis acids (e.g., ZnCl2_2) to accelerate hydroxymethylation or reduce side-product formation .
  • Workup Refinement : Use gradient recrystallization (ethanol/water) or silica gel chromatography (eluent: 5% MeOH in CH2_2Cl2_2) to isolate the product .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。